molecular formula C18H23N5O2 B7436243 [1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate

[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate

Cat. No. B7436243
M. Wt: 341.4 g/mol
InChI Key: BOLNQVVMPLNZOG-UHFFFAOYSA-N
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Description

[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of [1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate is not fully understood. However, it has been suggested that this compound may act as a kinase inhibitor, which could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been suggested that this compound may act as an acetylcholinesterase inhibitor, which could lead to the improvement of cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate has been shown to have different biochemical and physiological effects. In vitro studies have shown that this compound has antiproliferative and proapoptotic effects on cancer cells. In vivo studies have shown that this compound has neuroprotective effects in animal models of Alzheimer's disease. This compound has also been shown to have fluorescent properties, which could be used for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate has several advantages and limitations for lab experiments. One of the major advantages is its potential as a drug candidate for the treatment of cancer and neurodegenerative disorders. Another advantage is its fluorescent properties, which could be used for the detection of metal ions in biological systems. One of the major limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of [1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate. One of the major directions is the optimization of its therapeutic potential as a drug candidate for the treatment of cancer and neurodegenerative disorders. Another direction is the development of new fluorescent probes based on this compound for the detection of metal ions in biological systems. Further studies are also needed to fully understand its mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of [1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate has been achieved using different methods. One of the most commonly used methods involves the reaction of 6-chloro-4-(4-morpholinyl)pyrimidine with aniline in the presence of a base, followed by the reaction with 3-(dimethylamino)-1-(4-nitrophenyl)prop-1-en-1-one. Other methods involve the reaction of 6-chloro-4-(4-morpholinyl)pyrimidine with different substituted anilines in the presence of a base, followed by the reaction with different substituted 3-(dimethylamino)-1-(4-nitrophenyl)prop-1-en-1-ones.

Scientific Research Applications

[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22(2)18(24)25-15-9-6-10-23(12-15)17-11-16(19-13-20-17)21-14-7-4-3-5-8-14/h3-5,7-8,11,13,15H,6,9-10,12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLNQVVMPLNZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1CCCN(C1)C2=NC=NC(=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate

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